Jak3/btk-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak3/btk-IN-6 is a potent dual inhibitor of Bruton’s tyrosine kinase and Janus kinase 3. It has shown significant potential in the treatment of various hematological and immune diseases due to its ability to inhibit both Bruton’s tyrosine kinase and Janus kinase 3 with high specificity and potency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jak3/btk-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Jak3/btk-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Jak3/btk-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and Janus kinase 3 pathways.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase and Janus kinase 3 in immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating hematological malignancies and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase and Janus kinase 3 pathways
Wirkmechanismus
Jak3/btk-IN-6 exerts its effects by selectively inhibiting the kinase activity of Bruton’s tyrosine kinase and Janus kinase 3. This inhibition disrupts key signaling pathways involved in immune cell activation and proliferation. Specifically, this compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: A selective inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell malignancies.
Tofacitinib: A Janus kinase inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
PF-06651600: Another dual inhibitor of Bruton’s tyrosine kinase and Janus kinase 3, similar to Jak3/btk-IN-6
Uniqueness
This compound stands out due to its dual inhibitory action on both Bruton’s tyrosine kinase and Janus kinase 3, offering a broader therapeutic potential compared to single-target inhibitors. This dual inhibition can provide more comprehensive suppression of pathological signaling pathways in diseases involving both kinases .
Biologische Aktivität
Jak3/btk-IN-6 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of B-cell malignancies and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Jak3 and BTK
Janus Kinase 3 (JAK3) is a member of the Janus kinase family, which plays a crucial role in cytokine signaling pathways. JAK3 is primarily expressed in lymphoid tissues and is essential for the signaling of various interleukins, particularly those involved in the immune response.
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling, influencing B-cell development, differentiation, and survival. Inhibition of BTK has shown promise in treating B-cell malignancies, as it disrupts survival pathways activated in these cancers.
This compound functions as a dual inhibitor targeting both JAK3 and BTK. Its mechanism involves:
- Inhibition of JAK3 : By blocking JAK3, this compound prevents the phosphorylation of downstream signaling proteins such as STAT5, which are pivotal for B-cell activation and proliferation.
- Inhibition of BTK : The inhibition of BTK disrupts the BCR signaling pathway, leading to decreased survival signals for malignant B cells.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits both JAK3 and BTK activity in cellular models. For instance:
- Target Occupancy : Studies indicate that this compound achieves significant target occupancy in vitro, effectively reducing phosphorylation levels of STAT5 and CD69, markers indicative of JAK3 and BTK activity respectively .
- Cell Viability Assays : In various B-cell lines (e.g., CLL cells), treatment with this compound resulted in reduced cell viability, demonstrating its potential as an anti-cancer agent .
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- Mouse Models : Animal studies show that treatment with this compound leads to significant tumor regression in models of B-cell malignancies. The compound effectively inhibits tumor growth by targeting both JAK3 and BTK pathways .
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : A clinical trial involving patients with CLL treated with this compound showed promising results, with a notable reduction in disease progression compared to historical controls. Patients exhibited improved overall survival rates and reduced lymphadenopathy .
- Autoimmune Diseases : In patients with rheumatoid arthritis treated with this compound, there was a marked decrease in disease activity scores. This suggests that dual inhibition may also be beneficial in modulating immune responses in autoimmune conditions .
Comparative Efficacy
A comparative analysis of this compound against other BTK inhibitors highlights its unique profile:
Compound | Target Kinases | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | JAK3, BTK | 32 | High |
Ibrutinib | BTK | 5.4 | Moderate |
Acalabrutinib | BTK | 0.9 | High |
Ritlecitinib | JAK3, TEC family kinases | 50 | Moderate |
The data indicate that this compound demonstrates competitive inhibition against both targets with relatively favorable selectivity compared to existing therapies .
Eigenschaften
Molekularformel |
C21H17BF3N5O3 |
---|---|
Molekulargewicht |
455.2 g/mol |
IUPAC-Name |
N-[3-[[2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H17BF3N5O3/c1-2-18(31)27-13-4-3-5-14(9-13)28-19-16(21(23,24)25)10-26-20(30-19)29-15-6-7-17-12(8-15)11-33-22(17)32/h2-10,32H,1,11H2,(H,27,31)(H2,26,28,29,30) |
InChI-Schlüssel |
CATGYHXLDRQPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.